molecular formula C8H15NO2 B1501181 tert-Butyl azetidine-2-carboxylate CAS No. 208034-97-3

tert-Butyl azetidine-2-carboxylate

Cat. No.: B1501181
CAS No.: 208034-97-3
M. Wt: 157.21 g/mol
InChI Key: KHNFEQCEQIAFES-UHFFFAOYSA-N
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Description

tert-Butyl azetidine-2-carboxylate is a protected derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid that serves as a crucial synthetic intermediate and building block in medicinal chemistry and organic synthesis . The azetidine ring is a four-membered nitrogen-containing heterocycle of significant interest due to its inherent ring strain and its presence in various biologically active compounds . The tert-butyl ester group serves to protect the carboxylic acid functionality during synthetic sequences, making this compound a versatile precursor for the construction of more complex molecules . This compound is primarily valued for its role as a key scaffold in pharmaceutical research . It is used in the synthesis of novel heterocyclic amino acid derivatives and is explored for the development of potential drug candidates . The azetidine ring is a recognized pharmacophore, and its incorporation into molecules can improve pharmacological properties such as potency and metabolic stability . Researchers utilize this compound in diverse chemical transformations, including aza-Michael additions and Suzuki-Miyaura cross-coupling reactions, to generate functionalized azetidines for the creation of DNA-encoded libraries and peptidomimetics . Its derivatives are investigated for a range of biological activities, including potential antimicrobial and anticancer properties . This product is intended for research applications and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNFEQCEQIAFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666591
Record name tert-Butyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208034-97-3
Record name tert-Butyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tert Butyl Azetidine 2 Carboxylate and Analogues

Classical and Contemporary Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring requires specialized synthetic approaches. Over the years, a variety of methods have been developed, ranging from classical intramolecular cyclizations to more modern cycloaddition and ring expansion strategies.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a foundational strategy for the formation of the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor. A common method involves the intramolecular nucleophilic substitution of a leaving group by an amine. For instance, the synthesis of azetidine-2-carboxylic acid has been achieved through the intramolecular alkylation of an amino acid derivative. nih.gov This strategy often requires careful selection of protecting groups and reaction conditions to favor the formation of the four-membered ring over competing side reactions.

One notable example is the synthesis of L-azetidine-2-carboxylic acid starting from L-aspartic acid. researchgate.net This process involves the transformation of the amino acid into a precursor containing a leaving group at the γ-position, which then undergoes intramolecular N-alkylation to form the azetidine ring. researchgate.net Microwave-assisted cyclization has been shown to significantly improve the efficiency of this key step, leading to quantitative yields in a short reaction time. researchgate.net

More recent developments in intramolecular cyclization include palladium-catalyzed C-H amination. rsc.org This powerful method allows for the direct formation of the azetidine ring from picolinamide-protected amine substrates, offering a more atom-economical approach. rsc.orgorganic-chemistry.org

Precursor TypeKey TransformationCatalyst/ReagentRef.
γ-Halo amineIntramolecular nucleophilic substitutionBase nih.gov
γ-Amino alcohol derivativeIntramolecular N-alkylationMesylation, Base researchgate.net
Picolinamide-protected aminePd-catalyzed C-H aminationPd(OAc)₂, oxidant rsc.org

Cycloaddition Reactions in Azetidine Construction

Cycloaddition reactions provide a powerful and convergent approach to the azetidine skeleton. nih.gov The [2+2] cycloaddition, particularly the aza-Paternò-Büchi reaction, is a prominent method for synthesizing azetidines. researchgate.netrsc.org This photochemical reaction involves the cycloaddition of an imine and an alkene to directly form the four-membered ring. rsc.org While intermolecular versions can be challenging, intramolecular aza-Paternò-Büchi reactions have been successfully employed. rsc.org Recent advancements have enabled these reactions to be carried out using visible light and a photocatalyst, offering a milder and more sustainable alternative to UV irradiation. rsc.orgnih.gov

Another significant cycloaddition method is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to produce a β-lactam (azetidin-2-one). mdpi.com While this method primarily yields β-lactams, these can serve as versatile precursors for the synthesis of various azetidine derivatives. The reaction mechanism is generally considered to be a two-step process involving a zwitterionic intermediate. mdpi.com

Reaction TypeReactantsKey FeaturesRef.
Aza-Paternò-BüchiImine, AlkenePhotochemical, direct formation of azetidine ring rsc.org
Visible-light photocatalytic [2+2]Amine, AlkeneAerobic, stereoselective, high-yielding nih.gov
Staudinger SynthesisKetene, ImineForms β-lactam ring, versatile precursor mdpi.com

Ring Expansion Strategies from Precursors

Ring expansion reactions of smaller, more readily available rings, such as aziridines, offer an alternative pathway to azetidines. These methods leverage the release of ring strain to drive the transformation. For example, the reaction of N-tosylaziridines with dimethylsulfoxonium methylide can produce 1-arenesulfonylazetidines. organic-chemistry.org More recently, visible light has been utilized to induce the ring expansion of N-tosylaziridines with 1-bromo-1-nitroalkanes, affording 2-nitroazetidines with controlled regioselectivity and diastereoselectivity. acs.org

Another innovative approach involves a gold-catalyzed 4-exo-dig cyclization of homopropargyl amines, which are derived from the ring-opening of propargylic aziridines. This strategy leads to the stereoselective formation of (Z)-alkylidene azetidines. acs.org Ring expansions of activated aziridines and azetidines can also be achieved using various reagents, providing access to a diverse range of substituted azetidines. dntb.gov.uanih.gov

Starting MaterialReagent/CatalystProductRef.
N-TosylaziridineDimethylsulfoxonium methylide1-Arenesulfonylazetidine organic-chemistry.org
N-Tosylaziridine1-Bromo-1-nitroalkane, Visible light2-Nitroazetidine acs.org
Propargylic aziridine (B145994)Diborylalkane, Au catalyst(Z)-Alkylidene azetidine acs.org

Enantioselective Synthesis of Azetidine-2-Carboxylates

The biological activity of many azetidine-containing compounds is highly dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.org In the context of azetidine synthesis, a chiral auxiliary is temporarily attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. Subsequently, the auxiliary is cleaved to yield the enantioenriched product.

A practical asymmetric synthesis of both enantiomers of azetidine-2-carboxylic acid utilizes optically active α-methylbenzylamine as a chiral auxiliary. nih.gov This method involves the construction of the azetidine ring via intramolecular alkylation, where the stereochemistry is controlled by the chiral auxiliary. nih.gov Another effective chiral auxiliary is tert-butanesulfinamide, which has been used for the synthesis of C-2-substituted azetidines with high levels of stereoselectivity. rsc.orgacs.org The condensation of 3-chloropropanal (B96773) with the chiral tert-butanesulfinamide forms a sulfinimine, which then undergoes organometallic addition and intramolecular cyclization to afford the azetidine with high diastereoselectivity. acs.org

Chiral AuxiliaryKey ReactionDiastereomeric Ratio/eeRef.
(R)- or (S)-α-MethylbenzylamineIntramolecular alkylationHigh nih.gov
(R)- or (S)-tert-ButanesulfinamideOrganometallic addition to sulfinimine and cyclizationup to >95:5 dr acs.org
OxazolidinoneAlkylationHigh wikipedia.org

Asymmetric Catalysis in Azetidine Construction

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. A highly enantioselective method for the construction of azetidin-2-ones, which are precursors to carbapenem (B1253116) antibiotics, involves the intramolecular C-H insertion of α-methoxycarbonyl-α-diazoacetamides catalyzed by chiral dirhodium(II) carboxylates. rsc.org This method has been shown to produce 3-oxa-1-azabicyclo[4.2.0]octanes with up to 96% enantiomeric excess (ee). rsc.org

While the direct asymmetric catalysis for the synthesis of tert-butyl azetidine-2-carboxylate itself is less documented, the principles of asymmetric catalysis are broadly applicable to the synthesis of chiral azetidine derivatives. For instance, the development of catalytic asymmetric routes to key intermediates that can be converted to the target molecule is a common and effective strategy.

Catalyst TypeReactionEnantiomeric Excess (ee)Ref.
Chiral Dirhodium(II) CarboxylatesIntramolecular C-H insertion of diazoacetamidesup to 96% rsc.org
Copper Hydride with Chiral LigandReductive kinetic resolution of 2H-azirinesup to 94% chemrxiv.org
Copper(I)-Catalyzed Reactions

Copper(I) catalysis has emerged as a powerful tool for synthesizing azetidine frameworks. One notable method involves the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. nih.gov This process utilizes a heteroleptic copper complex under visible light to facilitate a 4-exo-dig radical cyclization, yielding various substituted azetidines with high regioselectivity. nih.gov Another innovative strategy employs a copper(I)-catalyzed cascade reaction of O-propargylic oximes. acs.org This tandem process involves a acs.orgwikipedia.org-rearrangement and a 4π-electrocyclization, leading to the formation of azetidine nitrones, which are versatile intermediates for further transformations, such as [3+2] cycloadditions. acs.org

Copper(I) salts, like copper(I) thiophene-2-carboxylate, are also utilized as reagents and catalysts in various cross-coupling reactions, demonstrating the versatility of copper in forming C-C and C-heteroatom bonds. sigmaaldrich.com These reactions often benefit from the unique reactivity of copper, which can be modulated by various ligands to achieve specific synthetic outcomes. nih.gov For instance, a one-pot reaction combining a Cu(II)-catalyzed aza-Michael addition with a Cu(I)-catalyzed 1,3-dipolar cycloaddition has been developed for synthesizing complex heterocyclic frameworks. nih.gov

Reaction TypeCatalyst/ReagentStarting MaterialProductKey FeaturesReference
Photoinduced Radical CyclizationHeteroleptic Copper ComplexYnamidesAzetidinesVisible light-induced, anti-Baldwin 4-exo-dig cyclization, high regioselectivity. nih.gov
Cascade Rearrangement/ElectrocyclizationCopper(I) with 2-aminopyridineO-propargylic oximesAzetidine nitronesTandem acs.orgwikipedia.org-rearrangement and 4π-electrocyclization. acs.org
Aza-Michael/Click ReactionCu(OAc)₂·H₂O (precursor to Cu(I))1,2-Diaza-1,3-dienes and alkynesPyrazolone-triazole derivativesOne-pot, two-step consecutive reaction with catalyst recycling. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a robust platform for the functionalization of the azetidine ring through various cross-coupling reactions. These methods enable the introduction of aryl, alkyl, and other groups onto the azetidine core, significantly expanding the accessible chemical space. acs.orgnih.gov

A key strategy involves the palladium-catalyzed C(sp³)–H arylation at the C3 position of azetidines. acs.org Using a directing group, this reaction allows for the stereospecific introduction of aryl moieties, leading to valuable, stereochemically defined building blocks. acs.org For instance, N-trifluoroacetyl (TFA) protected azetidines can undergo C–H arylation with various aryl iodides, followed by a convenient one-pot deprotection to yield the free 3-arylated azetidines. acs.org

Palladium-catalyzed intramolecular amination of C–H bonds is another powerful method for constructing the azetidine ring itself. nih.gov Substrates containing a picolinamide (B142947) (PA) protected amine can undergo cyclization via activation of a γ C(sp³)–H bond, providing a direct route to azetidine derivatives under relatively mild conditions. acs.orgnih.gov Furthermore, palladium-catalyzed ring-opening cross-coupling of activated aziridines with boronic acids presents a pathway to β-aminoethylboronates, which are valuable mimics of β-amino acids. acs.org While this applies to aziridines, the principles of palladium-catalyzed ring-opening are relevant to strained heterocycles. The choice of ligand, such as N-heterocyclic carbenes (NHCs), is crucial in these reactions to control selectivity and suppress side reactions like β-hydride elimination. acs.org

Reaction TypeCatalyst SystemSubstrateProductKey FeaturesReference
C(sp³)–H ArylationPd(OAc)₂ / LigandN-protected azetidines3-Aryl azetidinesDirected, stereospecific functionalization of the C3 position. acs.org
Intramolecular C–H AminationPd(OAc)₂ / PhI(OAc)₂Picolinamide (PA) protected aminesAzetidinesFormation of the azetidine ring via γ C(sp³)–H activation. nih.gov
Ring-Opening Cross-CouplingPd(0) / NHC Ligand2-Arylaziridines and Arylboronic acidsβ-PhenethylaminesRegioselective C2-arylation of aziridines. acs.org

Resolution Techniques for Enantiopure Azetidine-2-Carboxylic Acid

The production of enantiomerically pure azetidine-2-carboxylic acid is critical for its application in pharmaceuticals. Both enzymatic and chiral reagent-mediated resolution methods are employed to separate racemic mixtures.

Enzymatic Resolution Strategies

Enzymatic resolution offers a highly selective and environmentally benign approach to obtaining enantiopure compounds. Lipases are commonly employed for the kinetic resolution of racemic esters of azetidine-2-carboxylic acid. For example, Candida antarctica lipase (B570770) B (CAL-B) has been used for the enantioselective transesterification of (R/S)-1-methoxy-2-propanol, demonstrating the principles applicable to resolving chiral alcohols and acids. nih.gov In the context of azetidines, lipase-catalyzed preferential hydrolysis of one enantiomer of an ester derivative allows for the separation of the unreacted ester and the hydrolyzed acid. oup.comnih.gov

A study detailed the lipase-catalyzed preferential hydrolysis of a (2S,1′S)-monoester to yield enantiomerically pure (S)-azetidine-2-carboxylic acid after deprotection. oup.comnih.gov Similarly, the enzyme Alcalase has been used for the kinetic resolution of methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, a six-membered ring analogue, showcasing the broader utility of enzymes in resolving cyclic amino acid esters. umn.edu Furthermore, specific hydrolases, such as L-azetidine-2-carboxylate hydrolase (AC hydrolase) from Pseudomonas sp., exhibit high stereospecificity for the L-enantiomer, catalyzing the hydrolytic opening of the azetidine ring, which represents a detoxification pathway that can be conceptually applied to resolution. rsc.orgnih.gov

EnzymeSubstrateReaction TypeProductKey FindingReference
LipaseDimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylatePreferential Hydrolysis(S)-Azetidine-2-carboxylic acidAchieved >99.9% enantiomeric excess after deprotection. oup.comnih.gov
AlcalaseMethyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylateKinetic Resolution(S)-Piperazine-2-carboxylic acidDemonstrates applicability of low-cost enzymes for resolving cyclic amino acid esters. umn.edu
L-azetidine-2-carboxylate hydrolaseL-azetidine-2-carboxylateHydrolytic Ring Opening2-Hydroxy-4-aminobutyrateEnzyme shows high substrate and stereospecificity for the L-enantiomer. rsc.orgnih.gov
Pseudomonas cepacia LipaseRacemic ester precursor of IvabradineHydrolysis(S)-alcohol precursorAchieved a 96:4 enantiomeric ratio for a key chiral intermediate. mdpi.com
Chiral Reagent-Mediated Resolution

Resolution via diastereomeric salt formation is a classical yet highly effective method for separating enantiomers. wikipedia.org This technique involves reacting a racemic acid, such as N-protected azetidine-2-carboxylic acid, with an enantiomerically pure chiral base. The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgadvanceseng.com

For instance, D- or L-tyrosine hydrazide has been successfully used as a resolving agent for N-Cbz-protected 3,3-difluoroproline, a proline analogue, yielding both enantiomers with high enantiomeric excess (99% ee) after crystallization. researchgate.net This principle is directly applicable to azetidine-2-carboxylic acid derivatives. Another common chiral auxiliary is (S)-(-)-α-methylbenzylamine, which has been employed in the asymmetric synthesis of azetidine-2-carboxylic acid, guiding the stereochemistry of key transformations. advanceseng.comnih.gov The use of chiral tert-butanesulfinamides has also been reported as a general and scalable method to generate chiral C2-substituted azetidines, where the sulfinamide acts as a chiral auxiliary to control diastereoselectivity during the formation of the ring. acs.org The resulting diastereomers can often be separated by standard chromatography before the auxiliary is cleaved to yield the enantioenriched azetidine. acs.org

Chiral Reagent/AuxiliaryRacemic Substrate/PrecursorMethodKey OutcomeReference
D/L-Tyrosine HydrazideN-Cbz-3,3-difluoroproline (analogue)Diastereomeric Salt CrystallizationProvides access to both (R) and (S) enantiomers in high yield and ee. researchgate.net
(S)-(-)-α-MethylbenzylamineMalonic ester derivativesChiral Auxiliary in SynthesisControls stereochemistry during ring formation, enabling practical synthesis of both enantiomers. advanceseng.comnih.gov
(R)- or (S)-tert-Butanesulfinamideγ-Chloro N-sulfinyl iminesChiral Auxiliary in CyclizationDiastereoselective synthesis of C2-substituted azetidines; diastereomers separable by chromatography. acs.org
QuinidineRacemic carboxylic acid (Diels-Alder adduct)Diastereomeric Salt CrystallizationIsolation of both enantiomers in high purity from the same resolving agent. nih.gov

Functional Group Transformations on the Azetidine Ring

Oxidation Reactions of Hydroxymethyl Azetidines to Carboxylic Acids

The oxidation of a primary alcohol, such as that in N-protected azetidine-2-methanol, to a carboxylic acid is a fundamental transformation for accessing azetidine-2-carboxylic acid and its derivatives. google.com This conversion is crucial, as the hydroxymethyl precursor is often readily available through the reduction of corresponding esters or acids. google.com

Several oxidation protocols are effective for this transformation. A widely used method employs the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)/sodium hypochlorite (B82951) system. google.com This catalytic system operates under mild conditions, typically at 0 to 10°C, and efficiently converts N-protected azetidine-2-methanol to the corresponding N-protected azetidine-2-carboxylic acid in high yields. google.com Other established methods for oxidizing primary alcohols to carboxylic acids include the Jones oxidation (CrO₃/H₂SO₄) and the Pinnick oxidation (NaClO₂), which can be adapted for azetidine substrates. rsc.orgorganic-chemistry.org For instance, N-Cbz protected diol derived from D-glucose was oxidized to an N-Cbz protected acid using sodium metaperiodate followed by Pinnick oxidation. rsc.org The choice of oxidant and reaction conditions is critical to avoid over-oxidation or side reactions and to ensure compatibility with the protecting groups on the azetidine nitrogen. organic-chemistry.org

Oxidation MethodReagentsSubstrateProductConditionsReference
TEMPO-mediated OxidationTEMPO (cat.), NaOCl, KBrN-protected azetidine-2-methanolN-protected azetidine-2-carboxylic acidAqueous/organic solvent, 0-10°C google.com
Pinnick OxidationSodium chlorite (B76162) (NaClO₂), H₂O₂N-Cbz protected aldehyde (from diol cleavage)N-Cbz protected azetidine-2-carboxylic acidTypically buffered, mild conditions rsc.org
Chromium Trioxide CatalysisCrO₃ (cat.), H₅IO₆Primary alcoholsCarboxylic acidsWet MeCN, excellent yields organic-chemistry.org
Metal-Free Oxidation1-hydroxycyclohexyl phenyl ketonePrimary alcoholsCarboxylic acidsChemoselective, tolerates secondary alcohols organic-chemistry.org

Alkylation and Arylation of Azetidine Scaffolds

The functionalization of the azetidine ring through alkylation and arylation is a critical step in the synthesis of diverse analogues of this compound. These reactions introduce molecular complexity and allow for the exploration of a wider chemical space, which is essential for applications in drug discovery and materials science.

Alkylation:

N-alkylation of the azetidine ring is a common strategy. For instance, tert-butyl L-azetidine-2-carboxylate can be successfully N-alkylated with an appropriate iodide in the presence of diisopropylethylamine (DIPEA) in acetonitrile (B52724) (MeCN) to yield the corresponding N-alkylated product. clockss.org This method has been employed in the synthesis of nicotianamine. clockss.org

Another approach involves the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carboxylic acid esters. nih.gov This protocol has been shown to be effective for the synthesis of various α-substituted azetidine-2-carboxylic acid esters, starting from readily available and inexpensive chiral sources like (S)-1-phenylethylamine. nih.govrsc.org The reaction proceeds via the formation of a nitrile enolate. nih.gov

Direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) provides a rapid method for preparing bis-functionalized azetidines bearing alkyl, allyl, vinyl, and benzyl (B1604629) groups. acs.org

Arylation:

Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation of azetidines. researchgate.net This method allows for the synthesis of a wide range of N-arylazetidines from aryl or heteroaryl bromides and the parent azetidine without cleavage of the azetidine ring. researchgate.net A notable example is the synthesis of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate from 2-bromopyridine (B144113) and 1-t-butoxycarbonylazetidin-3-ylzinc iodide using a palladium catalyst. chemicalbook.com

Furthermore, a palladium-catalyzed cross-coupling between t-butyl (N-benzylazetidine-3-yl) carboxylate and (het)aryl halides has been developed for the synthesis of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds. nih.govresearchgate.net This approach has been utilized to create analogues of the pain medication meperidine. nih.gov

Table 1: Examples of Alkylation and Arylation Reactions of Azetidine Scaffolds

Starting MaterialReagent(s)ProductYield (%)Reference
tert-Butyl L-azetidine-2-carboxylateIodide, DIPEA, MeCNN-alkylated azetidine60 clockss.org
(2S,1′S)-N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester N-borane complexAlkyl halide, LDAα-Alkylated azetidine-2-carboxylic acid ester- nih.gov
1-Azabicyclo[1.1.0]butaneOrganometal reagent, Cu(OTf)2Bis-functionalized azetidineGood acs.org
AzetidineAryl bromide, Pd catalystN-Arylazetidine- researchgate.net
1-t-Butoxycarbonylazetidin-3-ylzinc iodide2-Bromopyridine, Pd catalysttert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate80 chemicalbook.com
t-Butyl (N-benzylazetidine-3-yl) carboxylate(Het)aryl halide, Pd catalyst3-Aryl-azetidine-3-carboxylic acid derivative- nih.govresearchgate.net

Data not available is denoted by "-"

Derivatization of the Carboxylate Moiety, including tert-Butyl Esterification

The carboxylate group of azetidine-2-carboxylic acid is a key handle for derivatization, with tert-butyl esterification being a particularly important transformation. The tert-butyl ester serves as a valuable protecting group due to its stability under various conditions and its facile removal under acidic conditions. thieme-connect.com

A simple and powerful method for the tert-butylation of carboxylic acids, including N-Cbz-L-azetidine-2-carboxylic acid, involves treatment with bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate. thieme-connect.com This catalytic approach affords the desired tert-butyl ester in high yield (81% for the N-Cbz protected azetidine). thieme-connect.com The reaction is significantly faster and provides higher yields compared to conventional methods. thieme-connect.com

Other methods for forming tert-butyl esters include condensation with tert-butanol (B103910) or isobutene gas, and the use of various tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc2O). thieme-connect.com For instance, selective esterification of L-aspartic acid using chlorotrimethylsilane (B32843) (TMSCl) followed by protection of the amino group with Boc2O and subsequent tert-butyl esterification of the α-carboxyl group has been reported as part of a multi-step synthesis of L-azetidine-2-carboxylic acid. clockss.org

The carboxylate moiety can also be converted to other functional groups. For example, reduction of the carboxy moiety with sodium borohydride (B1222165) (NaBH4) via a mixed acid anhydride (B1165640) derivative can yield the corresponding alcohol. clockss.org

Scalable and Practical Synthesis Considerations for this compound

The development of scalable and practical synthetic routes to this compound is crucial for its industrial applications. Key considerations include the avoidance of chromatographic purification and the use of cost-effective starting materials.

Chromatography-Free Purification Strategies

Purification by column chromatography is often a bottleneck in large-scale synthesis. clockss.org Therefore, developing chromatography-free processes is highly desirable. One strategy involves the use of pH-controlled extractions to separate intermediates. For example, in a synthesis starting from L-aspartic acid, methyl N-Boc-L-aspartate and its derivatives can be readily separated from the reaction mixture by adjusting the pH, thus avoiding silica-gel column chromatography. clockss.org

Another approach involves crystallization to purify intermediates or the final product. A multi-gram scale synthesis of L-azetidine-2-carboxylic acid from L-aspartic acid was achieved in 13 steps without the need for column chromatography for purification. clockss.org Similarly, a process for producing optically active azetidine-2-carboxylic acid utilizes crystallization for purification. google.com

Cost-Effective Starting Materials and Reagents

The choice of reagents also plays a significant role. For instance, in the synthesis of an N-tosyl intermediate, the use of p-toluenesulfonyl chloride (TsCl) was preferred over more expensive alternatives like (2-trimethylsilyl)ethanesulfonyl chloride (SESCl) or p-nitrobenzenesulfonyl chloride (NsCl). clockss.org The development of synthetic methods that utilize inexpensive chiral sources, such as (S)-1-phenylethylamine, also contributes to a more cost-effective process. nih.govrsc.org

Table 2: Cost-Effective Starting Materials for Azetidine Synthesis

Starting MaterialKey Transformation(s)Target MoleculeReference(s)
L-Aspartic acidMulti-step synthesis involving esterification, cyclization, and deprotectionL-Azetidine-2-carboxylic acid clockss.org
γ-ButyrolactoneBromination, esterification, cyclization, and hydrogenationAzetidine-2-carboxylic acid researchgate.netresearchgate.net
(S)-1-PhenylethylamineChiral auxiliary in diastereoselective α-alkylationα-Substituted azetidine-2-carboxylic acid esters nih.govrsc.org
BenzylamineStarting material for a green and cost-effective synthesisQuaternary heterocyclic intermediates for baricitinib nih.gov

Reactivity and Mechanistic Investigations of Azetidine 2 Carboxylate Derivatives

Ring-Opening Reactions and Their Synthetic Utility

The considerable ring strain within the azetidine (B1206935) core (approximately 25.2 kcal/mol) is a primary driver for its susceptibility to ring-opening reactions. researchgate.net These transformations provide a powerful synthetic tool for accessing a diverse array of γ-substituted amines, which are important motifs in pharmaceuticals and natural products. The reactions typically proceed via nucleophilic attack, which cleaves one of the C-N bonds of the ring.

The regioselectivity of the ring-opening is heavily influenced by the substituents on the azetidine ring. In derivatives such as tert-butyl azetidine-2-carboxylate, the presence of the carboxylate group at the C2 position directs the nucleophilic attack to this carbon, as the electron-withdrawing nature of the group can stabilize the negative charge buildup in the transition state. magtech.com.cn These reactions often require activation of the azetidine nitrogen, commonly achieved through the use of Lewis acids or by quaternization to form a more reactive azetidinium salt. magtech.com.cnambeed.com

A variety of nucleophiles and conditions have been developed to achieve regioselective ring-opening:

Intramolecular Decomposition : In certain N-substituted aryl azetidines, an acid-mediated intramolecular ring-opening can occur where a pendant amide group acts as the nucleophile, leading to decomposition. This highlights the inherent reactivity and potential instability of the strained ring. nih.gov

Organotrifluoroborates : Under mild, transition-metal-free conditions, 2-aryl-substituted N-tosyl-azetidines can be opened by vinyl, alkynyl, and aryl organotrifluoroborates. The reaction is believed to proceed through an activated carbocationic intermediate. rsc.org

Aromatic Nucleophiles : Lewis acid promotion enables the ring-opening of azetidines with aromatic nucleophiles through a Friedel-Crafts-type mechanism, forging new carbon-carbon bonds. rsc.org

Halides : The Olah reagent (pyridine-HF) has been used for the regioselective ring-opening of azetidines to produce γ-fluorinated amines under very mild conditions. rsc.org Similarly, other halide nucleophiles can be used to open azetidinium salts. researchgate.net

Enzymatic Hydrolysis : Biological systems also exploit this reactivity. The enzyme L-azetidine-2-carboxylate hydrolase (AC hydrolase) catalyzes the hydrolytic ring-opening of azetidine-2-carboxylate to form 2-hydroxy-4-aminobutyrate, effectively detoxifying the compound in certain microorganisms. nih.gov

Nucleophile/ReagentConditionsProduct Type
Pendant Amide GroupAcid-mediatedDecomposition Product
OrganotrifluoroboratesLiClO₄, (n-Bu)₄NHSO₄γ-Substituted Amines
Aromatic CompoundsLewis Acid (e.g., BF₃·OEt₂)γ-Aryl Amines
Pyridine-HF (Olah Reagent)Mild Conditionsγ-Fluoro Amines
Water (Enzymatic)AC Hydrolase2-hydroxy-4-aminobutyrate

Ring-Expansion Reactions to Form Other Heterocycles

The strain energy of the azetidine ring can also be released through ring-expansion reactions, providing synthetic routes to larger, often more stable, heterocyclic systems such as pyrrolidines (five-membered) and piperidines (six-membered). rsc.org These reactions represent powerful transformations, converting a simple four-membered ring into a more complex and functionalized larger ring in a single step.

Several strategies have been developed to induce ring expansion:

Tandem Ring-Opening/Closing : A notable example involves the treatment of specific azetidines with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This activates the azetidine for a nucleophilic ring-opening by a silyl (B83357) ketene (B1206846) acetal, which is followed by an intramolecular cyclization cascade to furnish highly substituted spirocyclopropyl-γ-lactams. rsc.org

Ylide-Mediated Expansion : Azetidinium ylides, generated in situ, can undergo rearrangements that lead to ring-expanded products. For instance, treatment of an azetidinium ion with a strong base can generate an ylide that subsequently undergoes Hofmann elimination and ring-opening to yield an alkene, which can be further functionalized. rsc.org

Rearrangement of Aziridines : While not a direct expansion of an existing azetidine, the rearrangement of 2-(halomethyl)aziridines provides a key route to 3-substituted azetidines, demonstrating a thermodynamically controlled ring-expansion from a three-membered to a four-membered ring. rsc.org

Starting Material TypeReagents/ConditionsResulting Heterocycle
N-Benzoyl-2-(silylmethyl)azetidineTMSOTf, TEASpirocyclopropyl-γ-lactam
Azetidinium IonLiHMDS, then MeIAcrylonitrile (via ring opening)
2-Bromomethyl-2-methylaziridineVarious Nucleophiles (KSCN, KCN)3-Substituted Azetidines

Mechanistic Pathways of Key Azetidine-Forming Reactions

The synthesis of the azetidine ring itself is a critical step, and understanding the mechanisms of these ring-forming reactions is essential for controlling stereochemistry and improving yields. The most classical and widely used method involves the intramolecular cyclization of a γ-substituted amine, where the nitrogen atom acts as a nucleophile to displace a leaving group. acs.org

Key mechanistic pathways include:

Intramolecular Nucleophilic Substitution (SN2) : This is the most common route, typically involving a γ-haloamine or an amine with another suitable leaving group (e.g., tosylate) at the γ-position. The reaction proceeds via an intramolecular SN2 displacement. A significant competing pathway is intermolecular reaction or an E2 elimination to form an alkene, driven by the conformational constraints and strain associated with forming the four-membered ring. acs.org

Palladium-Catalyzed C-H Amination : Modern methods have enabled the synthesis of functionalized azetidines under milder conditions. One such method is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. Mechanistic studies indicate this reaction proceeds through the formation of an alkyl-Pd(IV) intermediate, which then undergoes intramolecular cyclization via reductive elimination to form the azetidine ring. rsc.org

Photochemical [2+2] Cycloaddition : The aza-Paterno-Büchi reaction offers a photochemical route. In one example, an Ir(III) photocatalyst is used to activate a 2-isoxazoline-3-carboxylate via triplet energy transfer. This excited species then undergoes a [2+2] cycloaddition with an alkene to form the azetidine ring system. Mechanistic investigation showed that the singlet excited state was not reactive in this transformation. rsc.org

Malonic Ester Synthesis : A robust method for forming azetidine-2,2-dicarboxylates involves the reaction of an N-substituted aminomalonate with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a strong base like cesium carbonate. The reaction proceeds via a double alkylation sequence to close the ring. oup.comnih.gov

Reaction NameKey Reagents/CatalystMechanistic Hallmark
Intramolecular CyclizationBase (e.g., K₂CO₃, NaH)Intramolecular SN2 displacement
Pd-Catalyzed C-H AminationPd(OAc)₂, Oxidant (e.g., PhI(OAc)₂)Reductive elimination from a Pd(IV) intermediate
Aza-Paterno-Büchi ReactionIr(III) photocatalyst, visible lightTriplet energy transfer followed by [2+2] cycloaddition
Malonate Cyclization1,2-Dibromoethane, Cs₂CO₃Double alkylation of aminomalonate

Influence of Ring Strain on Reaction Dynamics

The concept of ring strain is central to understanding the entire chemical profile of azetidine derivatives. Ring strain arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent hydrogens (torsional strain), and unfavorable transannular interactions. For azetidine, the total ring strain energy is estimated to be around 25.2 kcal/mol. researchgate.net This value is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) but significantly higher than that of the less strained five- and six-membered rings, pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). researchgate.net

This substantial strain energy has several profound effects on reaction dynamics:

Enhanced Reactivity : The bonds within the strained ring are weaker and more polarized, rendering them more susceptible to cleavage. This allows azetidines to participate in reactions under conditions where analogous pyrrolidines or piperidines would remain inert. nih.gov

Balancing Stability and Reactivity : While highly reactive, azetidines are generally more stable and less prone to polymerization than aziridines. This unique balance allows them to be isolated and handled as stable compounds while still serving as "spring-loaded" synthons that can be triggered to react under specific, controlled conditions. rsc.orgrsc.org

Influence on Catalysis : The strain can also influence the geometry and energy of transition states in metal-catalyzed reactions. For example, in Suzuki-Miyaura couplings using palladium catalysts ligated by azetidine-based ligands, the strain within the resulting Pd-metallacycle directly impacts the efficiency and outcome of the catalytic cycle when compared to similar aziridine-based ligands. researchgate.net

CompoundRing SizeRing Strain Energy (kcal/mol)
Aziridine3~26.7
Azetidine 4 ~25.2
Cyclobutane4~26.4
Pyrrolidine5~5.8
Piperidine6~0

Computational and Theoretical Approaches in Azetidine Research

Quantum Mechanical Calculations for Reaction Prediction and Pathway Elucidation

Quantum mechanical (QM) calculations are at the forefront of predicting the reactivity of azetidine (B1206935) derivatives and elucidating the intricate pathways of their chemical transformations. These methods, which solve the Schrödinger equation for a given molecular system, can provide detailed information about the electronic structure and energetics of reactants, transition states, and products.

For a molecule like tert-Butyl azetidine-2-carboxylate, QM calculations can be employed to:

Predict Reaction Energetics: The inherent ring strain of the azetidine core significantly influences its reactivity. rsc.org QM methods can quantify this strain energy and predict the thermodynamic feasibility of various reactions, such as ring-opening or functionalization. For instance, calculations can determine the energy barrier for the N-alkylation or N-acylation of the azetidine nitrogen, providing insights into the reaction kinetics. youtube.com

Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, QM calculations can identify the lowest energy pathway, including the structures of key transition states. This is crucial for understanding the stereochemical outcome of reactions involving the chiral center at the 2-position of the azetidine ring. Studies on similar systems, like the lithiation of oxazolinylazetidines, have successfully used Density Functional Theory (DFT) calculations to understand the configurational stability of intermediates. nih.gov

Analyze Spectroscopic Properties: QM calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. researchgate.net This information is invaluable for the structural characterization of this compound and its reaction products.

A study on the decarboxylative Giese-type reaction of azetidines utilized computational experiments to understand the effect of ring strain on the radical addition step. acs.org The calculated reaction barriers and product radical energies provided a deeper understanding of the reaction mechanism. acs.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional conformation of this compound is critical to its biological activity and chemical reactivity. Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of molecules.

Key applications in the context of this compound include:

Ring Puckering and Inversion: The azetidine ring is not planar and undergoes a dynamic puckering motion. MD simulations can model this dynamic behavior and calculate the energy barriers associated with ring inversion, which is expected to be lower than that of the more strained aziridine (B145994) ring. nih.gov

Solvent Effects: MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into how the solvent influences its conformation and reactivity. nih.gov

A theoretical study on an azetidine derivative utilized MD simulations to validate docking results and understand the dynamic behavior of the molecule. researchgate.net The root mean square deviation (RMSD) obtained from the simulation provided information on the structural stability of the compound. researchgate.net

In Silico Studies for Structure-Activity Relationship (SAR) Elucidation

In the realm of drug discovery and medicinal chemistry, understanding the relationship between the structure of a molecule and its biological activity (SAR) is paramount. In silico methods play a crucial role in elucidating the SAR of azetidine-containing compounds like this compound.

These studies often involve:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (in this case, an azetidine derivative) to a biological target, such as a protein or enzyme. nih.govphyschemres.org By analyzing the binding mode and interactions, researchers can infer which structural features are important for activity. For example, docking studies on azetidinones have been used to understand their antibacterial activity by predicting their binding to the transpeptidase enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the structural properties of a series of compounds with their biological activities. physchemres.org For a library of azetidine-2-carboxylate derivatives, QSAR can identify key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that govern their potency.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This information can then be used to design new, more potent azetidine derivatives.

Research on other heterocyclic compounds has demonstrated the power of combining molecular docking and QSAR to establish a robust SAR. researchgate.netshd-pub.org.rs Such an approach could be readily applied to derivatives of this compound to guide the design of new bioactive molecules.

Computational Design of Novel Azetidine-Containing Architectures

The insights gained from QM calculations, MD simulations, and SAR studies can be leveraged for the computational design of novel azetidine-containing molecules with desired properties. This rational design approach accelerates the discovery of new chemical entities for various applications.

The process typically involves:

Scaffold Hopping and Bioisosteric Replacement: Computational tools can suggest replacing the azetidine core or its substituents with other chemical groups that are predicted to have similar or improved properties.

Virtual Screening: Large virtual libraries of azetidine derivatives can be computationally screened against a biological target to identify promising candidates for synthesis and experimental testing. nih.govacs.org

ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of designed molecules. nih.govacs.org This early assessment of drug-like properties is crucial for prioritizing synthetic efforts.

The synthesis and profiling of diverse collections of azetidine-based scaffolds for CNS-focused libraries have been guided by computational approaches to pre-optimize physicochemical and ADME properties. nih.govacs.orgnih.gov This highlights the integral role of computational design in modern drug discovery programs.

Computational Method Application for this compound Key Insights
Quantum Mechanical Calculations Reaction prediction, pathway elucidation, spectroscopic analysisReaction energetics, transition state structures, NMR/IR spectra youtube.comnih.govresearchgate.netacs.org
Molecular Dynamics Simulations Conformational analysis, ring dynamics, solvent effectsStable conformations, ring puckering barriers, solvation shells nih.govresearchgate.netnih.gov
Molecular Docking Binding mode prediction to biological targetsKey interactions for biological activity, virtual screening nih.govphyschemres.org
QSAR Correlating structure with biological activityIdentification of key molecular descriptors for potency physchemres.org
Computational Design Design of novel azetidine-containing moleculesVirtual screening, ADME/Tox prediction, scaffold hopping nih.govacs.orgnih.gov

Applications in Medicinal Chemistry and Bioorganic Research

Azetidine-2-Carboxylate as a Conformationally Constrained Amino Acid

The four-membered ring of azetidine-2-carboxylic acid (Aze), a homologue of proline, introduces significant conformational constraints when incorporated into larger molecules. wikipedia.orgnottingham.ac.uk This rigidity is a desirable trait in drug design, as it can pre-organize a molecule into a specific three-dimensional shape, potentially leading to higher binding affinity and selectivity for its biological target. enamine.net The tert-butyl ester group in tert-butyl azetidine-2-carboxylate is a common protecting group used during synthesis, which can be removed in later steps to reveal the carboxylic acid for further modification or to yield the final active compound. clockss.org

Incorporation into Peptides and Peptidomimetics

The incorporation of azetidine-2-carboxylate into peptide chains is a well-established strategy for creating peptidomimetics with altered structures and properties. umich.eduub.bw This substitution for natural amino acids, particularly proline, can lead to peptides with increased stability against enzymatic degradation and improved bioavailability. nih.gov The synthesis of such modified peptides often involves standard solid-phase or solution-phase peptide coupling techniques, where the this compound is introduced as a building block. umich.eduacs.org For instance, tetrapeptides containing azetidine-2-carboxylic acid have been synthesized to study their structural impact. umich.edu

Impact on Peptide Secondary and Tertiary Structure (e.g., Reverse Turn Induction)

One of the most significant impacts of incorporating azetidine-2-carboxylate into a peptide backbone is its ability to induce specific secondary structures, most notably reverse turns. nih.gov While proline is known to induce β-turns, the smaller four-membered ring of azetidine-2-carboxylate preferentially forces the peptide chain to adopt a γ-turn conformation. nih.gov This difference in turn preference allows for the fine-tuning of peptide and protein architecture. The presence of an alkyl group on the azetidine (B1206935) ring can further enhance this turn-inducing capability. nih.gov This control over the peptide's three-dimensional shape is crucial for designing molecules that can effectively mimic the bioactive conformation of natural peptides.

Azetidine Scaffolds in Drug Discovery and Development

The azetidine ring system, often derived from precursors like this compound, is a valuable scaffold in modern drug discovery. nih.govacs.org Its inherent rigidity and the ability to introduce substituents with well-defined spatial orientations make it an attractive core for building complex and biologically active molecules. enamine.netpharmablock.com

Design of Bioisosteres for Enhanced Pharmacological Properties

The azetidine moiety is frequently employed as a bioisostere for other cyclic structures or even acyclic fragments in a drug molecule. This strategy aims to improve pharmacological properties such as metabolic stability, binding affinity, and cell permeability. nih.gov By replacing a more metabolically labile group with the relatively stable azetidine ring, the half-life of a drug can be extended. Furthermore, the rigid nature of the azetidine scaffold can reduce the entropic penalty upon binding to a target, leading to increased potency. enamine.net For example, the replacement of a proline-amide with an azetidine-2-carboxamide (B111606) in a series of STAT3 inhibitors resulted in a significant improvement in potency. acs.org

Role as Privileged Heterocyclic Scaffolds in Bioactive Molecules

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry. pharmablock.compharmablock.com This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity when appropriately functionalized. mdpi.com The versatility of the azetidine scaffold allows for the creation of diverse libraries of compounds for screening against various diseases. acs.orgnih.gov This has led to the discovery of azetidine-containing compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. nih.govacs.orgacs.org The ability to readily diversify the azetidine core makes it a powerful tool for exploring chemical space and identifying novel drug candidates. mdpi.com

Compound Names

Compound Name
This compound
Azetidine-2-carboxylic acid
Proline
STAT3 inhibitors
Azelnidipine
Cobimetinib
Ximelagatran
Nicotianamine
BRD3914

Development of Drug Analogs Incorporating Azetidine Moieties

The four-membered nitrogen-containing heterocyclic ring of azetidine is a significant structural motif in medicinal chemistry. rsc.orgnih.gov The incorporation of the azetidine moiety, often accomplished using precursors like this compound, can enhance the pharmacological profiles of drug candidates. rsc.orgchemrxiv.org This includes improvements in potency, metabolic stability, and selectivity. The rigid and non-planar structure of the azetidine ring allows for precise control over the spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets. nih.gov

Azetidines serve as constrained mimics of other cyclic amino acids, such as proline, and are used to probe and modulate protein-protein interactions and enzyme activities. wikipedia.orgnih.gov For example, the replacement of a proline residue with an azetidine-2-carboxylic acid moiety can lock a peptide into a specific conformation, leading to enhanced binding affinity for its target. wikipedia.orgnih.gov This strategy has been successfully employed in the design of various enzyme inhibitors. lifechemicals.com

Furthermore, the azetidine scaffold is a versatile template for creating diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. lifechemicals.com The functional groups on the azetidine ring can be readily modified, allowing medicinal chemists to systematically explore the chemical space around a lead compound to identify analogs with improved therapeutic properties. chemrxiv.org For instance, a series of (R)-azetidine-2-carboxamide analogues were developed as potent STAT3 inhibitors, demonstrating sub-micromolar potencies. nih.gov Another study reported the synthesis of novel cis- and trans-azetidine analogs that potently inhibited dopamine (B1211576) uptake, with some analogs being more potent than the parent compound, lobelane. nih.gov

Azetidine Derivatives in Asymmetric Catalysis as Ligands

Derivatives of azetidine-2-carboxylic acid have proven to be highly effective chiral ligands in the field of asymmetric catalysis. birmingham.ac.ukresearchgate.net Their rigid, conformationally constrained structure and the presence of a nitrogen heteroatom make them excellent candidates for inducing stereoselectivity in a variety of chemical transformations. researchgate.net The use of these chiral ligands is critical for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. birmingham.ac.uk

Chiral azetidine-derived ligands have been successfully applied in numerous metal-catalyzed asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net For example, chiral C2-symmetric 2,4-disubstituted azetidine derivatives have been synthesized and used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols with high optical purity. researchgate.net Similarly, azetidine-containing binuclear zinc catalysts have been shown to be highly efficient in the asymmetric Michael addition of phosphites to α,β-unsaturated carbonyl compounds, producing phosphonate-containing products with excellent enantioselectivities. researchgate.netrsc.org

The stereochemical outcome of these reactions is dictated by the chiral environment created by the coordination of the azetidine ligand to the metal center. ljmu.ac.uk The rigidity of the azetidine ring helps to create a well-defined catalytic pocket that can effectively differentiate between the prochiral faces of the substrate, leading to high levels of enantiomeric excess. rsc.orgljmu.ac.uk The ability to readily synthesize a variety of substituted azetidine ligands allows for the fine-tuning of the catalyst's steric and electronic properties to achieve optimal performance for a given reaction. rsc.org

Biosynthetic Pathways of Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that naturally occurs in a variety of plant species, including lily of the valley (Convallaria majalis) and sugar beets. wikipedia.orgmedchemexpress.com It is a structural analog of proline and can be mistakenly incorporated into proteins in place of proline, leading to toxic effects in many organisms. wikipedia.orgnih.gov

The biosynthesis of azetidine-2-carboxylic acid has been a subject of scientific investigation. nih.govacs.org It is understood that S-adenosylmethionine (SAM) is a key precursor in the biosynthetic pathway. nih.gov Recent research has identified AZE synthases, enzymes that catalyze the intramolecular cyclization of SAM to form the strained four-membered azetidine ring. nih.gov This reaction is a 4-exo-tet cyclization, which is facilitated by a specific conformation of the SAM substrate and supported by desolvation effects and cation-π interactions within the enzyme's active site. nih.gov

The discovery of AZE synthases in various bacterial phyla suggests that azetidine-containing metabolites may be more widespread than previously thought. nih.gov Understanding the biosynthetic pathway of azetidine-2-carboxylic acid not only provides insights into natural product biosynthesis but also opens up possibilities for the biotechnological production of this and related compounds. For example, researchers have successfully introduced an AZE synthase into the pyrrolizixenamide pathway to engineer analogs of azabicyclenes, demonstrating the potential for using these enzymes in combinatorial biosynthesis. nih.gov In some bacteria, such as Pseudomonas sp. strain A2C, genes have been identified that allow the organism to not only tolerate but also utilize azetidine-2-carboxylic acid as a sole source of nitrogen by breaking down the azetidine ring. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Azetidine (B1206935) Synthesis

The synthesis of the azetidine core is a critical area of research, with new catalytic systems continuously being developed to improve efficiency, selectivity, and functional group tolerance. The difficulty in accessing enantioenriched azetidines has historically limited their use compared to their β-lactam counterparts. nih.gov However, recent advances are overcoming these challenges.

Key emerging catalytic strategies include:

Lanthanide(III) Trifluoromethanesulfonates: Lanthanum(III) triflate (La(OTf)₃) has emerged as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. frontiersin.org This method is notable for its tolerance of acid-sensitive protecting groups like Boc, PMB, and TBS, as well as various functional groups such as nitriles and sulfides. frontiersin.org

Photocatalysis: Visible-light-mediated approaches, such as the aza-Paternò-Büchi reaction, are providing new pathways to azetidine synthesis. An intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, using an Iridium(III) photocatalyst, has been reported to produce azetidines. rsc.org This reaction proceeds via triplet energy transfer, activating the isoxazoline precursor. rsc.org

Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)–H amination catalyzed by Palladium(II) represents a significant advance for synthesizing functionalized azetidines. rsc.org This process involves a key step of reductive elimination at an alkyl-Pd(IV) intermediate, promoted by an oxidant and an additive. rsc.org

Copper-Catalyzed Alkylation: A direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) using organometal reagents in the presence of a copper catalyst (Cu(OTf)₂) provides a rapid route to bis-functionalized azetidines. organic-chemistry.org

These novel catalytic systems are expanding the toolkit for chemists, enabling the synthesis of a wider array of complex and densely functionalized azetidine scaffolds.

Catalyst SystemReaction TypeKey Features
Lanthanum(III) triflate (La(OTf)₃)Intramolecular aminolysis of epoxy aminesHigh regioselectivity; Tolerates acid-sensitive groups. frontiersin.org
Iridium(III) photocatalyst[2+2] PhotocloadditionUses visible light; Activates 2-isoxazoline-3-carboxylates. rsc.org
Palladium(II) acetate/AgOAcIntramolecular C(sp³)–H aminationFunctionalizes unactivated C-H bonds. rsc.org
Copper(II) triflate (Cu(OTf)₂)Alkylation of 1-azabicyclo[1.1.0]butaneRapid access to bis-functionalized azetidines. organic-chemistry.org

Exploration of New Chemical Transformations of Azetidine Derivatives

The reactivity of the azetidine ring, driven by its inherent strain, makes it a versatile intermediate for further chemical transformations. Research is focused on harnessing this reactivity for the divergent synthesis of novel molecular architectures.

Emerging areas of chemical transformation include:

Strain-Release Functionalization: Azabicyclo[1.1.0]butanes (ABBs), as highly strained precursors, are increasingly used to generate substituted azetidines. acs.org They can undergo polar-type strain-release difunctionalization or engage with radicals, such as the SF₅ radical, to create novel N–SF₅ azetidines, a class of scaffolds with potential utility as bioisosteres in medicinal chemistry. acs.org

Aza-Michael Additions: The aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides a straightforward route to new heterocyclic amino acid derivatives. mdpi.com This strategy has been used to synthesize various functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov

Diastereoselective Functionalization: Research into the α-lithiation of N-protected azetidines followed by trapping with electrophiles is enabling the diastereoselective synthesis of functionalized azetidine molecules. uni-muenchen.de This approach allows for precise control over the stereochemistry of the final product, which is crucial for biological applications. uni-muenchen.de

Enantioselective Ring Opening: Chiral hydrogen-bond donor catalysts, such as squaramides, have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines. acs.org This reaction provides access to valuable chiral α-amino-γ-halopropane building blocks. acs.org

These new transformations are critical for creating diverse libraries of azetidine-based compounds for screening in drug discovery programs. nih.gov

Advanced Applications in Peptidomimetics and Chemical Biology

Azetidine-2-carboxylic acid and its derivatives are non-proteinogenic amino acids that serve as valuable tools in peptidomimetics and chemical biology. nih.gov Their constrained four-membered ring structure imparts unique conformational properties when incorporated into peptides.

Turn Induction in Peptides: Azetidine derivatives, particularly 2-alkyl-2-carboxyazetidines, act as potent turn-inducers in peptides. Unlike the five-membered proline ring which tends to induce β-turns, the four-membered azetidine ring preferentially stabilizes γ-turn-like conformations. acs.org The 3-aminoazetidine (3-AAz) subunit has also been introduced as a new turn-inducing element that facilitates the efficient synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov

Conformational Constraint: The rigid structure of the azetidine ring reduces the conformational flexibility of peptide backbones, which can lead to enhanced binding affinity, selectivity, and metabolic stability. Incorporating azetidine-2-carboxylic acid into proline-containing peptides has been shown to perturb the typical peptide secondary structure. umich.edu

Late-Stage Functionalization: The azetidine nitrogen within a cyclic peptide allows for late-stage modification. This can be achieved through chemoselective deprotection and substitution or via click chemistry, enabling the attachment of probes like dyes or biotin for chemical biology studies. researchgate.netnih.gov

Proline Mimicry and Toxicity: Azetidine-2-carboxylic acid (AZE) acts as a toxic mimic of proline. nih.gov It can be misincorporated into proteins in place of proline, leading to misfolded proteins and triggering a global stress response, such as the unfolded protein response in plants. nih.gov Understanding this mechanism provides a foundation for exploring its biological functions and potential therapeutic applications. rsc.org

The ability to fine-tune peptide conformation and introduce new functionalities makes azetidine derivatives powerful tools for developing novel therapeutic peptides and chemical probes.

ApplicationAzetidine DerivativeKey Outcome
Turn Induction2-Alkyl-2-carboxyazetidinesPreferential stabilization of γ-turns in peptides. acs.org
Cyclic Peptide Synthesis3-Aminoazetidine (3-AAz)Improved cyclization efficiency for small peptides. researchgate.netnih.gov
Late-Stage ModificationAzetidine N-H in macrocyclesAttachment of dyes and biotin via substitution or click chemistry. researchgate.netnih.gov
Biological ProbeAzetidine-2-carboxylic acid (AZE)Induces protein misfolding by mimicking proline. nih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is accelerating the rational design of azetidine-based compounds for various applications, particularly in drug discovery. openmedicinalchemistryjournal.com

In Silico Screening and Design: Computational techniques are widely used to design and screen libraries of azetidine derivatives virtually. openmedicinalchemistryjournal.com Molecular docking studies predict the binding interactions of azetidine-containing molecules with therapeutic targets like EGFR tyrosine kinase or human tubulin. nih.govresearchgate.net These in silico approaches help prioritize compounds for synthesis, saving time and resources. peerscientist.com

ADME Prediction: Computational models are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new azetidine derivatives. researchgate.net This allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles, a critical step in designing orally active drugs. nih.govresearchgate.net

Structure-Based Drug Design (SBDD): SBDD has been used to discover novel azetidine scaffolds as inhibitors for specific targets, such as colony-stimulating factor-1 receptor (CSF-1R). researchgate.net By using a docking model, researchers can design compounds that bind to a specific conformation of the protein target. researchgate.net

Iterative Design-Synthesis-Test Cycles: The modern drug design process often involves an iterative loop where computational predictions guide the synthesis of targeted compounds. mdpi.com These compounds are then tested experimentally, and the results are fed back to refine the computational models, leading to more accurate predictions in subsequent rounds. mdpi.com This integrated approach has been successfully applied to optimize azetidine-based molecules for CNS applications and as anticancer agents. nih.govnih.gov

The integration of these methodologies allows for a more targeted and efficient exploration of the vast chemical space accessible with the azetidine scaffold, ultimately accelerating the discovery of new therapeutic agents. nih.gov

Q & A

Q. Basic | Analytical Methodology

  • Mass spectrometry (MS) : Predicted collision cross-section (CCS) values (e.g., 136.9 Ų for [M+H]⁺) aid in structural confirmation .
  • Chiral HPLC/NMR : Resolve enantiomers using chiral columns or analyze splitting patterns in ¹H/¹³C NMR for stereochemical assignment .
  • X-ray crystallography : Determine absolute configuration, as demonstrated for structurally similar tert-butyl-functionalized heterocycles .

How can computational methods predict the reactivity of this compound in substitution reactions?

Q. Advanced | Mechanistic Analysis

  • DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitutions. For example, explicit solvent models (e.g., water or ethanol) improve accuracy in simulating tert-butyl group conformations .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) to identify reactive sites on the azetidine ring .
  • Kinetic isotope effects (KIE) : Combine experimental data with computational simulations to elucidate rate-determining steps in hydrolysis or alkylation .

What strategies enhance enantioselective synthesis of this compound derivatives?

Q. Advanced | Stereochemical Control

  • Chiral auxiliaries : Use (R)- or (S)-tert-butyl esters to induce asymmetry during ring formation .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry in hydrogenation steps .
  • Dynamic kinetic resolution : Leverage tert-butyl steric bulk to bias transition states toward a single enantiomer, as seen in aziridine analogs .

How do researchers evaluate the biological interactions of this compound?

Q. Advanced | Biological Studies

  • Enzyme inhibition assays : Test derivatives against target enzymes (e.g., proteases) using fluorogenic substrates to quantify IC₅₀ values .
  • Cellular uptake studies : Radiolabel the tert-butyl group (³H or ¹⁴C) to track intracellular distribution in cancer cell lines .
  • Structure-activity relationships (SAR) : Compare analogs with varying substituents on the azetidine ring to identify pharmacophores .

What purification methods are effective for this compound?

Q. Basic | Purification Techniques

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities .
  • Crystallization-driven purification : Exploit tert-butyl hydrophobicity for selective crystallization from ethanol/water mixtures .
  • Distillation under reduced pressure : Isolate low-molecular-weight intermediates (e.g., tert-butyl esters) at 40–60°C .

How can this compound derivatives be functionalized for material science applications?

Q. Advanced | Functionalization Strategies

  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the azetidine nitrogen .
  • Photoredox catalysis : Generate radicals from tert-butyl-protected amines for C–H functionalization .
  • Post-synthetic modification : Hydrolyze the tert-butyl ester under acidic conditions (HCl/dioxane) to yield free carboxylic acids for polymer conjugation .

What experimental precautions ensure reproducibility in this compound synthesis?

Q. Basic | Experimental Design

  • Moisture control : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent additions) .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
  • Batch consistency : Standardize reagent sources (e.g., tert-butyl chloroformate purity >98%) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.